molecular formula C13H9ClF3NO B2444181 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl methyl ether CAS No. 161949-55-9

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl methyl ether

Cat. No.: B2444181
CAS No.: 161949-55-9
M. Wt: 287.67
InChI Key: IAQQWJAQWLRZLO-UHFFFAOYSA-N
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Description

The compound “4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl methyl ether” belongs to the class of organic compounds known as diarylethers . These are organic compounds containing the dialkyl ether functional group, with the formula ROR’, where R and R’ are aryl groups .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which include “this compound”, is a topic of interest in the agrochemical and pharmaceutical industries . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a related compound, have been reported .


Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Chemical Reactions Analysis

The mechanism of reactions involving trifluoromethyl groups is often based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .


Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .

Scientific Research Applications

Synthesis and Chemical Properties

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl methyl ether is involved in various synthesis and chemical property studies. For instance, Inoue, Fuse, and Hara (2015) demonstrated the selective synthesis of trifluoromethyl ether and difluoro(methylthio)methyl ether of phenols and aliphatic alcohols from corresponding dithiocarbonates, highlighting the compound's role in chemical reactions under different conditions (Inoue, Fuse, & Hara, 2015).

Material Science and Polymer Development

The compound is also significant in the field of material science and polymer development. Shockravi, Abouzari‐Lotf, Javadi, and Atabaki (2009) synthesized novel organic-soluble polyamide-imides bearing flexible ether and sulfide links, and electron-withdrawing trifluoromethyl groups, showcasing its utility in developing materials with specific properties (Shockravi et al., 2009).

Insecticidal Activities

In the agricultural sector, Aiping Liu et al. (2015) synthesized novel nitropyridyl-based dichloropropene ether analogues, demonstrating potent insecticidal activities. This research signifies the compound's potential in developing new insecticides (Aiping Liu et al., 2015).

Optical and Dielectric Properties

The compound's derivatives have been studied for their impact on the optical and dielectric properties of materials. Jang et al. (2007) investigated how the trifluoromethyl (CF3) group and ether group affect the optical properties of fluorinated polyimides, indicative of its application in optical materials development (Jang et al., 2007).

Mechanism of Action

The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The demand for trifluoromethylpyridine (TFMP) derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO/c1-19-10-4-2-8(3-5-10)12-11(14)6-9(7-18-12)13(15,16)17/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQQWJAQWLRZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

20.4 g of 2,3-dichloro-5-trifluoromethylpyridine, 18.9 g of p-methoxyphenylboronic acid, 0.4 g of tetrakis(triphenylphosphine)palladium(0) and 23.8 g of sodium hydrogencarbonate were refluxed for 2 hours in a mixture of 300 ml of tetrahydrofuran and 300 ml of water. After colling, the mixture was acidified by means of 10% strength hydrochloric acid. The tetrahydrofuran was removed by distillation under reduced pressure, and the product was then extracted three times with 100 m of methylene chloride in each case. The combined organic phases were sucked through silica gel and then evaporated. Recrystallization of the crude product from n-hexane gave 19.5 g (72%) of colorless crystals; m.p. 71-72° C.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

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